molecular formula C9H9ClN2OS B13344022 4-Chloro-2-(2-methoxyethyl)thieno[2,3-d]pyrimidine

4-Chloro-2-(2-methoxyethyl)thieno[2,3-d]pyrimidine

Cat. No.: B13344022
M. Wt: 228.70 g/mol
InChI Key: UEOHEARIPYUBIZ-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-methoxyethyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2-methoxyethyl)thieno[2,3-d]pyrimidine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene .

Industrial Production Methods

Industrial production methods for thienopyrimidine derivatives often involve large-scale cyclization reactions using readily available starting materials and reagents. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-methoxyethyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro position .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(2-methoxyethyl)thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methoxyethyl groups can influence its reactivity and interaction with molecular targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H9ClN2OS

Molecular Weight

228.70 g/mol

IUPAC Name

4-chloro-2-(2-methoxyethyl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C9H9ClN2OS/c1-13-4-2-7-11-8(10)6-3-5-14-9(6)12-7/h3,5H,2,4H2,1H3

InChI Key

UEOHEARIPYUBIZ-UHFFFAOYSA-N

Canonical SMILES

COCCC1=NC2=C(C=CS2)C(=N1)Cl

Origin of Product

United States

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